molecular formula C10H9N3O2 B14161118 Methyl 2-azido-3-phenylprop-2-enoate CAS No. 94413-73-7

Methyl 2-azido-3-phenylprop-2-enoate

Cat. No.: B14161118
CAS No.: 94413-73-7
M. Wt: 203.20 g/mol
InChI Key: HZPRAUOGOBIGGF-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-phenylprop-2-enoate is an organic compound with the molecular formula C10H9N3O2. It is a derivative of cinnamic acid, where the hydrogen atom on the alpha carbon is replaced by an azido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-azido-3-phenylprop-2-enoate can be synthesized through a diazotransfer reaction. This involves the treatment of a precursor compound, such as methyl 2-amino-3-phenylprop-2-enoate, with a diazotizing reagent like fluorosulfuryl azide (FSO2N3). The reaction typically occurs under mild conditions and yields the desired azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-phenylprop-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-azido-3-phenylprop-2-enoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. Additionally, the azido group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azido-3-phenylprop-2-enoate is unique due to the presence of both an azido group and a conjugated double bond. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

CAS No.

94413-73-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-azido-3-phenylprop-2-enoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)9(12-13-11)7-8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

HZPRAUOGOBIGGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)N=[N+]=[N-]

Origin of Product

United States

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